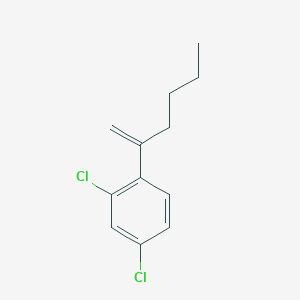![molecular formula C5H6Br3N2O3PS B14377260 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 88064-13-5](/img/structure/B14377260.png)
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a brominated pyrazole derivative. This compound is notable for its unique structure, which includes three bromine atoms and a dimethoxyphosphorothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The dimethoxyphosphorothioyl group can be hydrolyzed to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the dimethoxyphosphorothioyl group contribute to its reactivity and ability to form complexes with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tribromo-1H-pyrazole
- 3,4-Dibromo-5-methyl-1H-pyrazole
- 3,4,5-Tribromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3,4,5-Trimethyl-1H-pyrazole
Uniqueness
3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of the dimethoxyphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other brominated pyrazoles. This makes it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
88064-13-5 |
|---|---|
Molecular Formula |
C5H6Br3N2O3PS |
Molecular Weight |
444.87 g/mol |
IUPAC Name |
dimethoxy-sulfanylidene-(3,4,5-tribromopyrazol-1-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C5H6Br3N2O3PS/c1-11-14(15,12-2)13-10-5(8)3(6)4(7)9-10/h1-2H3 |
InChI Key |
ZWSUANTVJXTVOV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)ON1C(=C(C(=N1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



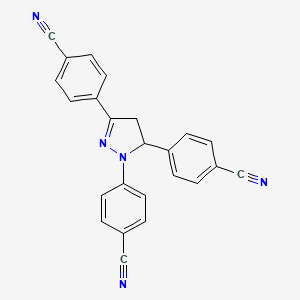
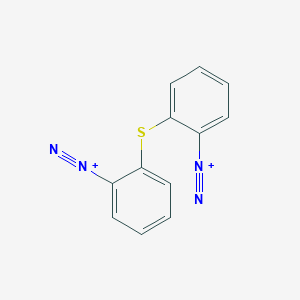
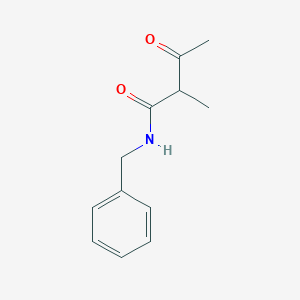
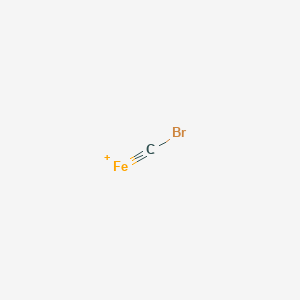
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
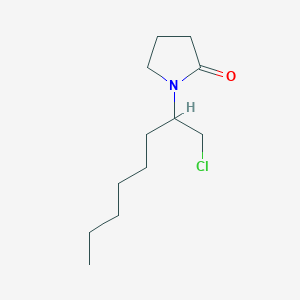
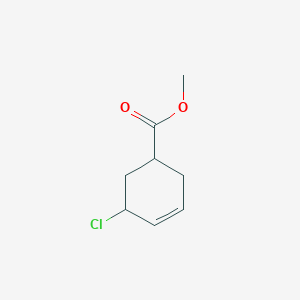
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)

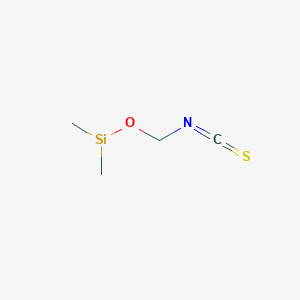
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
